6-Dimethylamino-2'-deoxyguanosine
Overview
Description
6-Dimethylamino-2’-deoxyguanosine is a modified nucleoside analog derived from guanosine It features a dimethylamino group at the 6-position of the guanine base and a deoxyribose sugar at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-2’-deoxyguanosine typically involves the modification of guanosine or its derivatives. One common method includes the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the dimethylamino group at the 6-position of the guanine base. This can be achieved through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of 6-Dimethylamino-2’-deoxyguanosine may involve enzymatic synthesis using nucleoside phosphorylases. For example, thymidine phosphorylase and purine nucleoside phosphorylase can be employed in a one-pot cascade reaction to produce the desired nucleoside analog . This method is advantageous due to its high efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
6-Dimethylamino-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted guanosine analogs.
Scientific Research Applications
6-Dimethylamino-2’-deoxyguanosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and modifications.
Industry: The compound can be used in the production of diagnostic reagents and molecular probes.
Mechanism of Action
The mechanism of action of 6-Dimethylamino-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The dimethylamino group at the 6-position of the guanine base can form non-standard hydrogen bonds, leading to disruptions in DNA and RNA structures. This can result in the inhibition of nucleic acid synthesis and function, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
6-Thio-2’-deoxyguanosine: This compound features a sulfur atom at the 6-position of the guanine base and has been shown to impair the growth of telomerase-positive tumors.
8-Hydroxy-2’-deoxyguanosine: Known for its role as a biomarker of oxidative stress, this compound has applications in cancer research and diagnostics.
Uniqueness
6-Dimethylamino-2’-deoxyguanosine is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-9-11(16-12(13)15-10)18(5-14-9)8-3-6(20)7(4-19)21-8/h5-8,19-20H,3-4H2,1-2H3,(H2,13,15,16)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQPWZYLQPUTEJ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003103 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83061-20-5 | |
Record name | 6-Dimethylamino-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083061205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-N,N-dimethyl-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901003103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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